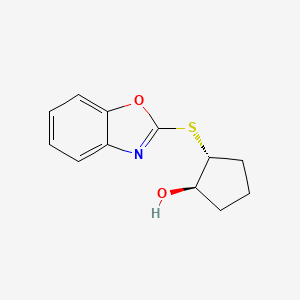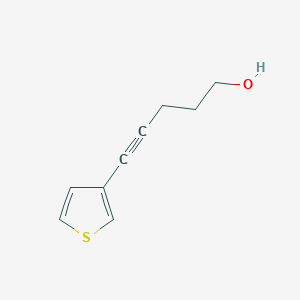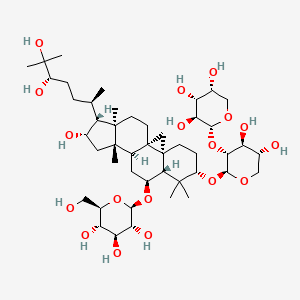![molecular formula C8H12N2OS2 B1474454 (1R,2R)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]cyclopentan-1-ol CAS No. 1932582-30-3](/img/structure/B1474454.png)
(1R,2R)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]cyclopentan-1-ol
Vue d'ensemble
Description
(1R,2R)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]cyclopentan-1-ol, abbreviated as (1R,2R)-2-MTCP, is an organic compound composed of a cyclopentane ring and a thiadiazole ring. It is a chiral molecule and has two enantiomers, (1R,2R)-2-MTCP and (1S,2S)-2-MTCP. The two enantiomers have similar properties, but differ in the direction of their chirality. In recent years, (1R,2R)-2-MTCP and its derivatives have been studied extensively due to their potential applications in various fields, including synthesis, catalysis, and medicinal chemistry.
Applications De Recherche Scientifique
((1R,2R)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]cyclopentan-1-ol)-2-MTCP has been studied extensively in recent years due to its potential applications in various fields. For example, it has been used as a chiral catalyst in the synthesis of biologically active compounds, such as amino acids and peptides. In addition, it has been used as a chiral ligand in asymmetric catalysis, a process used to synthesize enantiomerically pure compounds. Furthermore, it has been used as a chiral building block in the synthesis of complex molecules, such as drugs and natural products.
Mécanisme D'action
The mechanism of action of ((1R,2R)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]cyclopentan-1-ol)-2-MTCP is not well understood. However, it is believed that the thiadiazole ring of the molecule acts as an electron donor and the cyclopentane ring acts as an electron acceptor. This allows the molecule to act as a chiral ligand in asymmetric catalysis, which is used to synthesize enantiomerically pure compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of (this compound)-2-MTCP have not been studied extensively. However, it has been shown to have some antibacterial activity against Gram-positive bacteria, such as Staphylococcus aureus. In addition, it has been shown to have some antioxidant activity, which may be beneficial in treating certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using ((1R,2R)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]cyclopentan-1-ol)-2-MTCP in laboratory experiments include its high yield and its ability to act as a chiral ligand in asymmetric catalysis. However, it is important to note that the compound is relatively unstable and can decompose if not handled properly. In addition, it is also important to note that the compound is toxic and should be handled with caution.
Orientations Futures
The potential applications of ((1R,2R)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]cyclopentan-1-ol)-2-MTCP are vast, and there are many potential future directions for research. For example, further research could be conducted to explore its potential use as an antimicrobial agent or to investigate its potential use in the synthesis of other complex molecules. In addition, further research could be conducted to explore its potential use as a chiral ligand in asymmetric catalysis and its potential use as a chiral building block in the synthesis of drugs and natural products. Finally, further research could be conducted to explore its potential use as a catalyst in the synthesis of biologically active compounds, such as amino acids and peptides.
Propriétés
IUPAC Name |
(1R,2R)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]cyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2OS2/c1-5-9-10-8(12-5)13-7-4-2-3-6(7)11/h6-7,11H,2-4H2,1H3/t6-,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKVNDQIFHINWNC-RNFRBKRXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SC2CCCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(S1)S[C@@H]2CCC[C@H]2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



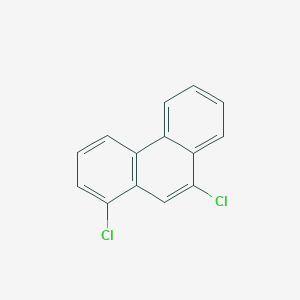

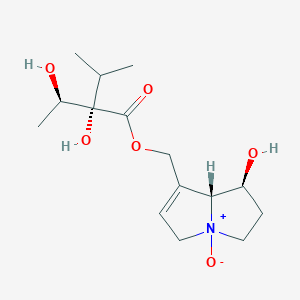
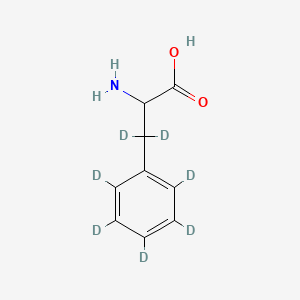
![5-bromo-1-ethyl-4-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1474380.png)
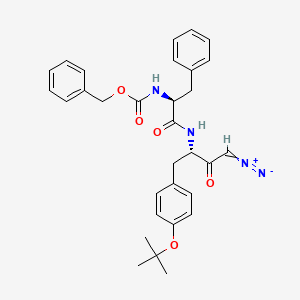
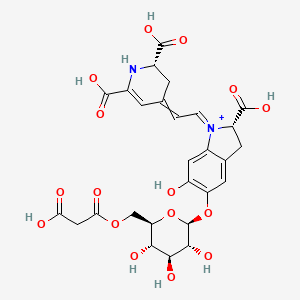
![(1R,2R)-2-{[4-(propan-2-yl)phenyl]sulfanyl}cyclopentan-1-ol](/img/structure/B1474384.png)

